17β-HSD1 Inhibition vs. Positional Isomer
3-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]phenol, a compound that contains the 3-(1,3-thiazol-4-yl)phenol core, exhibits a 4.9-fold higher inhibitory potency against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) compared to its positional isomer 4-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]phenol [1][2]. This demonstrates the critical importance of the 3-position phenol substitution for target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) against 17β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 455 nM |
| Comparator Or Baseline | 4-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]phenol (IC50 = 2230 nM) |
| Quantified Difference | 4.9-fold higher potency (lower IC50) |
| Conditions | Assay: Tritiated E1 incubated with 17beta-HSD1, cofactor, and inhibitor; product quantified by HPLC; pH 7.0, T: 2°C [1] |
Why This Matters
This 4.9-fold difference in IC50 demonstrates that the 3-position phenol substitution is not merely an alternative but a distinct structural requirement for potent 17β-HSD1 inhibition, directly impacting experimental outcomes in steroid metabolism research.
- [1] BindingDB BDBM25836: 3-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]phenol. BindingDB. View Source
- [2] BindingDB BDBM25835: 4-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]phenol. BindingDB. View Source
